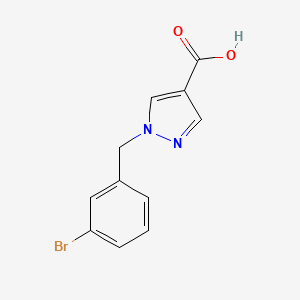

1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-[(3-bromophenyl)methyl]pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c12-10-3-1-2-8(4-10)6-14-7-9(5-13-14)11(15)16/h1-5,7H,6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIKZQZADWDNII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CN2C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid: A Technical Guide

Executive Summary & Strategic Importance

The synthesis of 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid represents a critical transformation in the development of soluble Guanylate Cyclase (sGC) stimulators and other heterocyclic pharmaceutical intermediates. The 1-benzyl-1H-pyrazole-4-carboxylic acid scaffold serves as a bioisostere for phenyl-acetic acids and provides a robust vector for structure-activity relationship (SAR) exploration, particularly in optimizing lipophilicity and metabolic stability.

This guide details a scalable, two-step convergent synthesis:

-

Regioselective N-Alkylation of ethyl 1H-pyrazole-4-carboxylate.

-

Saponification of the resulting ester to the free carboxylic acid.

The protocol prioritizes operational simplicity, high throughput, and the avoidance of genotoxic impurities often associated with hydrazine-based cyclization routes.

Retrosynthetic Analysis

The most efficient disconnection for this molecule is at the N1–C(benzyl) bond. While pyrazoles can be synthesized de novo via the condensation of hydrazines with 1,3-dicarbonyl equivalents (e.g., Vilsmeier-Haack formylation followed by oxidation), that route is atom-inefficient for this specific substitution pattern.

Strategic Choice: Direct alkylation of the commercially available ethyl 1H-pyrazole-4-carboxylate is the superior pathway. The starting material is symmetric regarding tautomerism, ensuring that mono-alkylation yields a single regioisomer (N1-substituted), eliminating the complex regioselectivity issues seen with 3- or 5-substituted pyrazoles.

Pathway Visualization

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the N-benzyl pyrazole core.

Detailed Experimental Protocols

Step 1: N-Alkylation (Synthesis of the Ester Intermediate)

This step utilizes a base-mediated nucleophilic substitution (

Reagents:

-

Ethyl 1H-pyrazole-4-carboxylate (1.0 equiv)[1]

-

3-Bromobenzyl bromide (1.1 equiv)

-

Potassium Carbonate (

) (2.0 equiv) -

Solvent: Acetonitrile (MeCN) [anhydrous preferred]

Protocol:

-

Charge: To a reaction vessel equipped with a magnetic stir bar and reflux condenser, add Ethyl 1H-pyrazole-4-carboxylate (10.0 g, 71.4 mmol) and Acetonitrile (100 mL).

-

Base Addition: Add

(19.7 g, 142.8 mmol) in a single portion. The suspension may be stirred for 15 minutes at room temperature to ensure deprotonation initiation. -

Electrophile Addition: Add 3-Bromobenzyl bromide (19.6 g, 78.5 mmol) dropwise over 10 minutes. Caution: Benzyl halides are lachrymators; handle in a fume hood.

-

Reaction: Heat the mixture to reflux (80–82 °C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[2] The starting pyrazole should be consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter off the inorganic solids (

, excess -

Concentrate the filtrate under reduced pressure to obtain a crude oil.[3]

-

Purification: Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry over

, filter, and concentrate. If necessary, recrystallize from Hexane/EtOAc or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

-

Key Mechanistic Insight: The pyrazole nitrogen acts as the nucleophile. Since the 3- and 5-positions are unsubstituted hydrogens, the two nitrogens are chemically equivalent in the starting material (rapid tautomerism). Alkylation locks the structure, yielding the 1-substituted product exclusively.

Step 2: Hydrolysis (Synthesis of the Target Acid)

Saponification of the ethyl ester is straightforward but requires care to avoid decarboxylation, which can occur in electron-deficient pyrazoles at high temperatures under acidic conditions. Basic hydrolysis is robust.

Reagents:

-

Ethyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate (from Step 1)

-

Lithium Hydroxide Monohydrate (

) (3.0 equiv) -

Solvent: THF/Water (3:1 ratio)

Protocol:

-

Dissolution: Dissolve the ester (10.0 g, 32.3 mmol) in THF (60 mL).

-

Reagent Preparation: Dissolve

(4.07 g, 97.0 mmol) in Water (20 mL). -

Reaction: Add the aqueous base solution to the THF solution. Stir vigorously at 60 °C for 3–4 hours.

-

Checkpoint: The reaction mixture should become homogeneous as the hydrolysis proceeds and the salt forms.

-

-

Workup:

-

Concentrate the mixture under reduced pressure to remove the majority of THF.

-

Dilute the remaining aqueous residue with water (30 mL).

-

Acidification: Cool to 0–5 °C in an ice bath. Slowly acidify to pH 2–3 using 1M HCl .

-

Precipitation: The product typically precipitates as a white solid. Stir for 30 minutes to granulate the solid.

-

Filter the solid, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 45 °C overnight.

-

Process Control & Logic Flow

The following diagram illustrates the decision-making logic and critical control points (CCPs) for the synthesis.

Figure 2: Workflow logic for the synthesis, highlighting the purity checkpoint after alkylation.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral data should be confirmed.

| Technique | Expected Signal / Characteristic | Structural Assignment |

| 1H NMR (DMSO-d6) | Carboxylic Acid (-COOH) | |

| Pyrazole C5-H | ||

| Pyrazole C3-H | ||

| 3-Bromophenyl aromatic protons | ||

| Benzylic | ||

| MS (ESI) | [M+H]+ = 281.0 / 283.0 | Characteristic 1:1 Br isotope pattern |

| Appearance | White to Off-white powder | High purity solid |

Note on NMR: The pyrazole protons (C3-H and C5-H) appear as distinct singlets. C5-H is typically more deshielded (downfield) due to the proximity to the N1-benzyl group, but 2D NOESY can definitively assign them if required (NOE between Benzyl

Safety & Handling

-

3-Bromobenzyl Bromide: A potent lachrymator and skin irritant. All transfers must be performed in a functioning fume hood. Neutralize glassware with dilute NaOH before removal from the hood.

-

Acetonitrile: Flammable and toxic. Ensure proper grounding of vessels during reflux.

-

Waste Disposal: Aqueous waste from the alkylation step contains bromides and should be treated as halogenated waste.

References

-

Synthesis of N-benzyl pyrazoles

-

Methodology: "Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate." Acta Crystallographica Section E, 2011. (Demonstrates K2CO3/MeCN reflux conditions for pyrazole alkylation).

-

-

Analogous Fluorinated Scaffold

-

Compound Verification: "1-(3-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid."[4] Fluorochem Catalog. (Validates the stability and commercial relevance of the 1-benzyl-pyrazole-4-COOH class).

-

-

General Pyrazole Carboxylate Synthesis

-

Bromination/Hydrolysis: "Synthesis of 3,5-dibromo-1H-pyrazole-4-carboxylic acid ethyl ester." Arkivoc, 2005. (Provides context on the reactivity of the pyrazole-4-carboxylate core).

-

-

PubChem Compound Summary

Sources

- 1. PubChemLite - 1h-pyrazole-4-carboxylic acid, 3-(((phenylmethylene)hydrazino)sulfonyl)-, ethyl ester (C13H14N4O4S) [pubchemlite.lcsb.uni.lu]

- 2. Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate | C7H9BrN2O2 | CID 15933799 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid synthesis protocol

An In-Depth Technical Guide to the Synthesis of 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid

Executive Summary

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug discovery. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles, from mechanistic considerations to practical troubleshooting. The described two-step synthetic pathway involves an initial N-alkylation of a pyrazole ester followed by saponification. This process is robust, scalable, and founded on well-established chemical transformations. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights to ensure a reliable and reproducible synthesis.

Introduction

The Significance of Pyrazole Carboxylic Acids

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] Its derivatives are known to exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[2][3] The carboxylic acid functional group at the 4-position serves as a versatile synthetic handle, enabling further elaboration into amides, esters, and other functionalities, making these compounds highly valuable as intermediates in the development of novel therapeutics.

Structural Overview of the Target Molecule

The target compound, 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid, consists of a central pyrazole ring substituted at three key positions:

-

N1-Position: A 3-bromobenzyl group, which introduces a specific steric and electronic profile, often crucial for molecular recognition in biological systems.

-

C4-Position: A carboxylic acid moiety, which provides a key point for derivatization or can act as a critical pharmacophoric element.

-

C3/C5-Positions: Unsubstituted, providing protons that are useful spectroscopic handles for characterization.

Synthetic Strategy & Retrosynthetic Analysis

A logical and efficient synthesis of the target molecule is achieved through a two-step sequence. This approach begins with a commercially available pyrazole ester, which serves to protect the carboxylic acid functionality during the first step.

-

N-Alkylation: The synthesis commences with the alkylation of a pyrazole-4-carboxylate ester with 3-bromobenzyl bromide. This is a standard nucleophilic substitution reaction.

-

Saponification: The resulting ester intermediate is then hydrolyzed under basic conditions to yield the final carboxylic acid product.

This strategy is advantageous as it utilizes readily available starting materials and employs high-yielding, reliable reactions.

Caption: Workflow for the N-alkylation reaction.

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 4-pyrazolecarboxylate (1.0 eq).

-

Add anhydrous potassium carbonate (2.0 eq) and a suitable solvent such as DMF or acetonitrile (approx. 5-10 mL per gram of starting ester).

-

Stir the suspension at room temperature for 15 minutes.

-

Add 3-bromobenzyl bromide (1.1 eq) dropwise to the mixture. Caution: Benzyl bromides are lachrymators and should be handled in a fume hood.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water (approx. 5 times the volume of DMF used).

-

A precipitate may form. If so, collect it by vacuum filtration. If not, transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the pure ester intermediate as a white or off-white solid.

Step 2: Synthesis of 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid

Procedure:

-

Dissolve the ethyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate intermediate (1.0 eq) in a mixture of ethanol and water (e.g., a 3:1 ratio).

-

Add sodium hydroxide (2.0-3.0 eq) to the solution.

-

Heat the mixture to reflux (approx. 80-90 °C) and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Acidify the solution to a pH of ~2-3 by the slow addition of 2M hydrochloric acid. A white precipitate will form.

-

Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water, and dry under vacuum to yield the final 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid.

Process Control and Characterization

-

Reaction Monitoring (TLC):

-

Step 1: Use a mobile phase of 30% ethyl acetate in hexane. The product will have a higher Rf value than the starting pyrazole ester.

-

Step 2: Use a mobile phase of 50% ethyl acetate in hexane, often with 1% acetic acid to ensure the carboxylic acid product moves up the plate. The product will have a lower Rf value than the starting ester.

-

-

Structural Elucidation:

-

¹H NMR (Intermediate): Expect to see signals for the ethyl group (a quartet and a triplet), the pyrazole protons (two singlets), the benzylic CH₂ protons (a singlet around 5.4 ppm), and the aromatic protons of the bromobenzyl group.

-

¹H NMR (Final Product): The signals for the ethyl group will disappear. A broad singlet corresponding to the carboxylic acid proton will appear in the downfield region (>12 ppm).

-

Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), confirming the presence of the bromobenzyl moiety.

-

Data Summary & Results

| Reagent | M.W. ( g/mol ) | Step | Molar Eq. |

| Ethyl 4-pyrazolecarboxylate | 140.14 | 1 | 1.0 |

| 3-Bromobenzyl bromide | 249.94 | 1 | 1.1 |

| Potassium Carbonate | 138.21 | 1 | 2.0 |

| Ethyl 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylate | 309.16 | 2 | 1.0 |

| Sodium Hydroxide | 40.00 | 2 | 2.5 |

| Final Product | 281.10 | - | - |

| Typical Yields: Step 1: 85-95%; Step 2: 90-98%. |

Troubleshooting & Safety Considerations

-

Troubleshooting:

-

Low Yield in Step 1: Ensure reagents are dry, especially the potassium carbonate and solvent. Incomplete reaction may require longer reaction times or slightly higher temperatures.

-

Incomplete Hydrolysis in Step 2: If TLC shows remaining starting material, add more NaOH and/or increase the reflux time.

-

Product Oiling Out: During precipitation in Step 2, if the product oils out instead of forming a solid, try adding the acid more slowly at a lower temperature or scratching the inside of the flask to induce crystallization.

-

-

Safety:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

3-Bromobenzyl bromide is a lachrymator and irritant. Avoid inhalation and skin contact.

-

Handle strong acids and bases (HCl, NaOH) with care.

-

Conclusion

The presented two-step protocol provides a reliable and efficient pathway for the synthesis of 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid. By understanding the underlying mechanisms and paying close attention to reaction conditions and monitoring, researchers can consistently obtain high yields of this valuable synthetic intermediate. The methodology is robust and amenable to scaling, supporting its application in both academic research and industrial drug development settings.

References

-

Asian Journal of Chemistry; Vol. 24, No. 1 (2012), 111-114. (Title: 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives).

-

ARKIVOC 2014 (vi) 54-71. (Title: Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction).

-

Google Patents. (CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof).

-

International Journal of Pharmaceutical Sciences and Research, 2018; Vol. 9(11): 1000-05. (Title: Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity).

-

RSC Advances, 2015, 5, 23924-23929. (Title: Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl).

-

Acta Crystallographica Section E, 2011, 67(7), o1684. (Title: Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate).

-

The Journal of Organic Chemistry 2022, 87, 17, 11525–11534. (Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions).

-

ResearchGate. (Title: Synthesis of 3-Substituted Arylpyrazole-4-carboxylic Acids).

-

Google Patents. (EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives).

-

Beilstein Journal of Organic Chemistry 2015, 11, 1905–1911. (Title: Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence).

-

DOI: 10.1021/acs.oprd.9b00282. (Title: 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method).

-

EC Pharmacology and Toxicology 8.2 (2020): 01-05. (Title: Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications).

-

Molecules 2022, 27(11), 3409. (Title: Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates).

-

ResearchGate. (Title: Synthesis of new derivatives of 1-(3-Aminophenyl)-4-benzoyl-5-phenyl-1H- pyrazole-3-carboxylic acid).

-

Google Patents. (US5705656A - N-alkylation method of pyrazole).

-

Scientia Iranica. (Title: One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen).

-

PubMed. (Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions).

-

Organic Chemistry Portal. (Title: Pyrazole synthesis).

-

Reactions 2023, 4(3), 478-504. (Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review).

-

Google Patents. (CN111072630A - Preparation method and application of bromopyrazole compound intermediate).

-

Acta Crystallographica Section E, 2012, 68(Pt 1), o142. (Title: 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde).

-

Semantic Scholar. (Title: Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates).

-

Current Chemistry Letters 14 (2025) 1-8. (Title: The synthesis of pyrazole derivatives from hydrazone using Amberlyst A26 resin under ultrasonic radiation).

-

Lebanese University - Faculty of Engineering. (Entrance Exam 2010).

Sources

An In-depth Technical Guide to the Discovery of 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic Acid Derivatives as Potent ALKBH1 Inhibitors for Gastric Cancer Therapy

Introduction: The Pyrazole Scaffold and the Emergence of ALKBH1 as a Therapeutic Target

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a multitude of clinically successful drugs across various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial agents. The metabolic stability and versatile synthetic accessibility of the pyrazole ring make it an ideal framework for the design of novel therapeutic agents.[1]

Recently, the field of oncology has seen a paradigm shift towards epigenetic targets. One such emerging target is the AlkB Homolog 1 (ALKBH1), a DNA N6-methyladenine (6mA) demethylase.[2] Dysregulation of ALKBH1 has been implicated in the progression of several cancers, including gastric cancer, making it an attractive target for therapeutic intervention.[2][3] Elevated ALKBH1 expression is often correlated with poor patient survival, highlighting the urgent need for potent and selective inhibitors.[2] This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a promising class of 1H-pyrazole-4-carboxylic acid derivatives, with a specific focus on the 1-(3-bromobenzyl) substituted analogue, as potent inhibitors of ALKBH1.

Core Synthesis Strategy: Building the 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic Acid Scaffold

The synthesis of the target compound, 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylic acid, is a multi-step process that begins with the construction of the core pyrazole ring, followed by N-alkylation and subsequent hydrolysis. The rationale behind this synthetic route is to first establish the stable pyrazole-4-carboxylate core, which can then be selectively functionalized at the N1 position.

Step 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate

The foundational pyrazole core is typically synthesized via the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine. A common and efficient method involves the reaction of hydrazine with ethyl 2-formyl-3-oxopropanoate.[3] This reaction proceeds through a cyclocondensation mechanism to yield the stable ethyl 1H-pyrazole-4-carboxylate.

Step 2: N-Alkylation with 3-Bromobenzyl Bromide

The introduction of the 3-bromobenzyl moiety is achieved through a nucleophilic substitution reaction. The NH proton of the pyrazole ring is sufficiently acidic to be removed by a mild base, such as potassium carbonate, generating a nucleophilic pyrazolate anion. This anion then reacts with 3-bromobenzyl bromide to yield the N-alkylated product, ethyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate.[4] The choice of a polar aprotic solvent like dimethylformamide (DMF) facilitates this reaction. The 3-bromobenzyl group is a key structural feature, providing a handle for further chemical modification and potentially engaging in specific interactions within the target protein's binding site.

Step 3: Hydrolysis to the Carboxylic Acid

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by heating the ester in the presence of a strong base, such as lithium hydroxide, in a mixture of aqueous and organic solvents (e.g., tetrahydrofuran and water). Acidification of the reaction mixture then precipitates the final product, 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylic acid. The carboxylic acid functional group is crucial for the biological activity of these compounds, as it is often involved in key interactions with the target enzyme.[2]

Biological Evaluation and Structure-Activity Relationship (SAR)

The discovery of this class of compounds as ALKBH1 inhibitors was driven by a systematic exploration of the structure-activity relationship (SAR). A library of 1H-pyrazole-4-carboxylic acid derivatives was synthesized and evaluated for their ability to inhibit ALKBH1 and their cytotoxic effects on gastric cancer cell lines.[2]

Key Findings from SAR Studies:

The SAR studies revealed several key structural features that are critical for potent ALKBH1 inhibition:

-

The Carboxylic Acid Moiety: The carboxylic acid at the 4-position of the pyrazole ring is essential for activity. It is hypothesized to chelate with the Fe(II) ion in the active site of ALKBH1.[2]

-

The N1-Substituent: The nature of the substituent at the N1 position significantly influences potency. The 3-bromobenzyl group was found to be one of the most effective substituents, leading to a compound with an IC50 value of 0.047 µM against ALKBH1.[2] The bromine atom at the meta position of the benzyl ring appears to be optimal for activity.

-

Modifications at Other Positions: Modifications at other positions on the pyrazole ring generally led to a decrease in activity, underscoring the importance of the unsubstituted pyrazole core.[2]

| Compound ID | N1-Substituent | ALKBH1 IC50 (µM) | HGC27 Cell Viability IC50 (µM) |

| 1 | H | >50 | >50 |

| 2 | Benzyl | 0.125 | 28.5 |

| 3 | 3-Bromobenzyl | 0.047 | 15.2 |

| 4 | 4-Bromobenzyl | 0.098 | 21.7 |

| 5 | 2-Bromobenzyl | 0.183 | 35.1 |

| 6 | 3-Chlorobenzyl | 0.062 | 18.9 |

Data synthesized from the findings reported in Li et al. (2024).[2]

Mechanism of Action: Targeting the ALKBH1-AMPK Signaling Pathway

ALKBH1 promotes gastric carcinogenesis by demethylating 6mA in the promoter regions of genes, which can alter their transcription. Specifically, ALKBH1 has been shown to suppress the AMP-activated protein kinase (AMPK) signaling pathway.[2] The AMPK pathway is a crucial regulator of cellular energy homeostasis, and its suppression can lead to a metabolic shift towards the Warburg effect, which is a hallmark of cancer.[2]

By inhibiting ALKBH1, the 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylic acid derivatives increase the levels of 6mA, which in turn upregulates the AMPK signaling pathway.[2] This leads to an inhibition of cell viability and proliferation in gastric cancer cells.[2]

Experimental Protocols

Synthesis of Ethyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate

-

To a solution of ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 3-bromobenzyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12 hours, monitoring the progress by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the title compound.

ALKBH1 Inhibition Assay

-

The assay is performed in a reaction buffer containing FeSO4, α-ketoglutarate, L-ascorbic acid, and a 6mA-containing DNA substrate.

-

Add varying concentrations of the inhibitor (dissolved in DMSO) to the reaction mixture.

-

Initiate the reaction by adding recombinant human ALKBH1 enzyme.

-

Incubate the reaction at 37°C for 1 hour.

-

Terminate the reaction by adding EDTA.

-

The amount of demethylated product is quantified using a commercially available 6mA detection kit, typically based on an ELISA-like format.

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability (MTT) Assay

-

Seed gastric cancer cells (e.g., HGC27, AGS) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.[2]

-

Treat the cells with various concentrations of the test compound and incubate for an additional 72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Conclusion and Future Perspectives

The discovery of 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylic acid as a potent inhibitor of ALKBH1 represents a significant advancement in the development of targeted therapies for gastric cancer. The well-defined synthesis, clear structure-activity relationship, and elucidated mechanism of action provide a solid foundation for further optimization.

Future work should focus on improving the pharmacokinetic properties of these compounds. The development of prodrugs, as has been explored for other derivatives in this class, could enhance cell permeability and in vivo efficacy.[2] Furthermore, in vivo studies in animal models of gastric cancer are necessary to validate the therapeutic potential of this promising class of inhibitors. The continued exploration of the pyrazole scaffold is likely to yield even more potent and selective modulators of epigenetic targets, offering new hope for cancer patients.

References

-

Li, Y., et al. (2024). Structural Optimization and Structure-Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry. [Link]

-

ALKBH1: emerging biomarker and therapeutic target for cancer treatment. (2024). PMC. [Link]

-

Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (2021). MDPI. [Link]

-

ALKBH1-Mediated tRNA Demethylation Regulates Translation. (2018). PMC. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Anticancer Activity of Phloretin Against Human Gastric Cancer Cell Lines Involves Apoptosis, Cell Cycle Arrest, and Inhibition of Cell Invasion and JNK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. MTT assay protocol | Abcam [abcam.com]

Preliminary Toxicological Investigation of 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid

An In-Depth Technical Guide

Foreword: De-risking Novel Chemical Entities

The journey of a novel chemical entity (NCE) from laboratory bench to clinical application is fraught with challenges, with a significant percentage of candidates failing due to unforeseen toxicity.[1] This guide provides a comprehensive framework for the preliminary toxicological investigation of 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid , a novel compound with an uncharacterized safety profile. As Senior Application Scientists, our imperative is not merely to follow a checklist of assays but to build a logical, evidence-based understanding of a compound's interaction with biological systems. This document is structured to reflect that philosophy, moving from foundational in silico and in vitro assessments to a preliminary in vivo evaluation. Each stage is designed to inform the next, creating a self-validating system that maximizes data relevance while conserving resources. The causality behind each experimental choice is explained, providing a robust rationale for building a comprehensive safety profile and making informed go/no-go decisions in the early stages of drug development.

Section 1: Compound Profile and In Silico Hazard Assessment

Before any biological assays are conducted, a thorough understanding of the molecule's physicochemical properties and a computational assessment of its potential hazards are essential. This initial step guides the design of subsequent experiments and helps anticipate potential liabilities.

Physicochemical Characterization

The structure of 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid, featuring a pyrazole core, a carboxylic acid group, and a bromobenzyl moiety, dictates its fundamental properties. Key parameters to determine experimentally include:

-

Aqueous Solubility: Influences formulation for in vitro and in vivo studies.

-

pKa: Determines the ionization state at physiological pH, affecting cell permeability and target engagement.

-

LogP/LogD: Predicts lipophilicity and the tendency to cross biological membranes.

These parameters are critical for designing relevant assays and ensuring the compound can reach its biological target in a quantifiable manner.

In Silico Toxicological Prediction

Computational models are invaluable for flagging potential issues based on structural alerts. For our target compound, we can infer potential hazards by comparing its substructures to known toxicants.

-

Structural Analogs: The PubChem database contains GHS hazard information for similar structures. For instance, 4-Bromo-1H-pyrazole-3-carboxylic acid is listed as causing skin and eye irritation, and being potentially harmful if swallowed.[2] Pyrazole-4-carboxylic acid is also noted as a skin, eye, and respiratory irritant.[3]

-

Structural Alert Analysis: The presence of the brominated aromatic ring and the pyrazole core suggests several areas for investigation:

-

Metabolic Activation: Aromatic and heterocyclic rings can be metabolized by Cytochrome P450 enzymes into reactive intermediates.

-

Genotoxicity: Halogenated compounds and their metabolites warrant careful genotoxicity assessment.

-

General Toxicity: Pyrazole derivatives have a wide range of biological activities, and some have been associated with toxicity.[4][5]

-

This in silico analysis does not confirm toxicity but establishes a hypothesis-driven framework for the experimental investigations that follow.

Section 2: In Vitro Toxicology Assessment: A Multi-Parametric Approach

In vitro assays are the cornerstone of early toxicology screening, offering a cost-effective and high-throughput means to identify potential hazards using human or other mammalian cells.[6][7] Our strategy is to build a profile covering cytotoxicity, genotoxicity, metabolic liabilities, and cardiovascular safety.

General Cytotoxicity Assessment

Causality: The first essential question is: at what concentration does this compound kill cells? This provides a therapeutic window and informs the concentration ranges for all subsequent, more complex in vitro assays. The MTT assay is a widely used, robust colorimetric method to measure cellular metabolic activity, which serves as a proxy for cell viability.[8]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture: Plate human hepatocellular carcinoma cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Preparation: Prepare a stock solution of 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid in DMSO. Create a serial dilution series (e.g., 0.1, 1, 10, 25, 50, 100 µM) in the appropriate cell culture medium.

-

Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24 or 48 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Genotoxicity Assessment

Causality: Genotoxicity, the property of a chemical to damage genetic material, is a critical endpoint due to its link with carcinogenesis.[9][10] Regulatory agencies mandate a battery of genotoxicity tests to assess different mechanisms of genetic damage.[11][12]

Workflow: Standard Genotoxicity Screening Battery

Caption: A sequential workflow for in vitro genotoxicity testing.

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test

-

Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA), which are engineered to detect different types of mutations.

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic.

-

Exposure: Mix the test compound at various concentrations, the bacterial strain, and either S9 mix or buffer in molten top agar. Pour this mixture onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine or tryptophan).

-

Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

Experimental Protocol: In Vitro Micronucleus Assay

-

Cell Culture: Use a mammalian cell line (e.g., CHO, TK6, or human peripheral blood lymphocytes).

-

Treatment: Expose the cells to the test compound at multiple concentrations (determined from the cytotoxicity assay) with and without S9 metabolic activation. Include a positive and negative (vehicle) control.

-

Cytochalasin B: Add cytochalasin B to block cytokinesis, allowing for the identification of cells that have completed one nuclear division.

-

Harvesting & Staining: After an appropriate incubation period (approx. 1.5-2 cell cycles), harvest the cells, treat with a hypotonic solution, fix, and stain the cytoplasm and nuclei with a fluorescent dye (e.g., acridine orange or DAPI).

-

Analysis: Using fluorescence microscopy or flow cytometry, score at least 2000 binucleated cells per concentration for the presence of micronuclei (small, membrane-bound DNA fragments in the cytoplasm).[11] A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) potential.

ADME and Drug-Drug Interaction (DDI) Potential

Causality: A compound's therapeutic efficacy and toxicity are heavily influenced by its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[13][14] Two critical in vitro ADME assays for early assessment are metabolic stability and Cytochrome P450 (CYP) inhibition. High metabolic instability can lead to poor in vivo exposure, while inhibition of key CYP enzymes can cause dangerous drug-drug interactions.[15][16]

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

-

System Preparation: Prepare an incubation mixture containing HLM (a source of Phase I metabolic enzymes), NADPH (a required cofactor), and buffer in a 96-well plate.

-

Initiation: Add 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid (typically at 1 µM) to the mixture to start the reaction.

-

Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent like acetonitrile.

-

Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.

-

Calculation: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Experimental Protocol: Cytochrome P450 (CYP) Inhibition Assay (IC₅₀)

-

System: Use HLM or recombinant human CYP enzymes for specific isoforms (FDA-recommended panel: CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4).[17][18]

-

Incubation: Incubate the enzyme, a specific probe substrate for the isoform being tested, and various concentrations of our test compound.

-

Reaction: Initiate the metabolic reaction by adding NADPH.

-

Quenching & Analysis: After a set time, stop the reaction and analyze the formation of the specific metabolite from the probe substrate via LC-MS/MS.

-

Analysis: A decrease in metabolite formation compared to the vehicle control indicates inhibition.[17] Calculate the IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of the CYP enzyme's activity.

Cardiovascular Safety Pharmacology

Causality: Drug-induced inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of acquired long QT syndrome, which can lead to a fatal arrhythmia called Torsades de Pointes.[19] Therefore, assessing a compound's effect on the hERG channel is a critical safety checkpoint required by regulatory agencies.[20][21]

Experimental Protocol: hERG Channel Assay via Automated Patch Clamp

-

Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.

-

System: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch) for high-throughput analysis.

-

Procedure:

-

Cells are captured, and a whole-cell patch clamp configuration is established.

-

A specific voltage protocol is applied to elicit the characteristic hERG current.[22]

-

A stable baseline current is recorded in the presence of the vehicle solution.

-

The test compound is then perfused over the cells at increasing concentrations (e.g., 0.1, 1, 10 µM).

-

-

Data Acquisition: The hERG current is measured continuously throughout the experiment.

-

Analysis: The percentage of hERG current inhibition at each concentration is calculated relative to the baseline. An IC₅₀ value is determined from the resulting concentration-response curve.

Table 1: Summary of Hypothetical In Vitro Toxicity Data

| Assay | Endpoint | Result | Preliminary Interpretation |

| Cytotoxicity (HepG2) | IC₅₀ | 45 µM | Low to moderate basal cytotoxicity. Provides dosing limits for other assays. |

| Ames Test | Mutagenicity | Negative in all strains (+/- S9) | No evidence of mutagenic potential in this bacterial system. |

| Micronucleus Assay | Clastogenicity | Negative | No evidence of chromosomal damage in mammalian cells. |

| Metabolic Stability | t½ (HLM) | 25 min | Moderately stable; may have moderate hepatic clearance in vivo. |

| CYP Inhibition | IC₅₀ | >30 µM for all major isoforms | Low risk of causing drug-drug interactions via CYP inhibition. |

| hERG Safety | IC₅₀ | 28 µM | Potential for hERG inhibition. The margin between this and the expected therapeutic dose is critical. |

Section 3: Preliminary In Vivo Acute Toxicity Assessment

Causality: While in vitro assays are powerful, they cannot fully replicate the complexity of a whole organism. An acute in vivo study is essential to understand the compound's systemic toxicity, identify potential target organs, and establish a maximum tolerated dose (MTD) to guide future studies.[23] The OECD 423 guideline (Acute Toxic Class Method) provides an ethical and scientifically robust approach that minimizes animal use.[24]

Workflow: In Vivo Acute Toxic Class Study (OECD 423)

Caption: Stepwise procedure for an Acute Toxic Class study.

Experimental Protocol: Acute Oral Toxicity Study (Following OECD 423)

-

Species and Housing: Use a single sex of a standard rodent species (typically female rats, as they are often slightly more sensitive). House animals individually with access to food and water ad libitum.

-

Dosing: Administer the compound via oral gavage. The starting dose is selected based on in vitro data and any in silico predictions. According to the guideline, starting doses of 5, 50, 300, or 2000 mg/kg are options.

-

Stepwise Procedure:

-

Step 1: Dose a group of 3 animals at the starting dose.

-

Observation: Observe animals closely for the first 30 minutes, periodically for the first 24 hours, and daily thereafter for a total of 14 days.[24] Record all signs of toxicity (e.g., changes in behavior, posture, respiration) and mortality.

-

Decision:

-

If 2 or 3 animals die, the test is stopped, and the compound is classified. A lower dose may be tested to refine the classification.

-

If 0 or 1 animal dies, a higher dose is administered to a new group of 3 animals.

-

-

This process is repeated until a defined endpoint is reached, allowing for classification into one of the GHS toxicity categories.

-

-

Limit Test: An alternative is the "limit test," where a single high dose (e.g., 2000 or 5000 mg/kg) is administered.[24][25] If no mortality or significant toxicity is observed, no further dosing is required, and the acute oral toxicity is determined to be above that limit.

-

Pathology: At the end of the 14-day observation period, all surviving animals are humanely euthanized. A gross necropsy is performed on all animals (including those that died during the study) to identify any target organs of toxicity.

Section 4: Data Synthesis and Strategic Outlook

The culmination of this preliminary investigation is the integration of all data points to form a coherent initial risk assessment. No single result is viewed in isolation. For example, the hERG IC₅₀ of 28 µM must be contextualized by the cytotoxicity IC₅₀ of 45 µM. The ~1.6-fold difference suggests the hERG effect may occur at concentrations that are also beginning to cause general cellular toxicity.

The clean results from the genotoxicity battery are highly favorable, reducing concerns about carcinogenic potential. The moderate metabolic stability suggests the compound will likely have sufficient exposure for in vivo efficacy studies but may not be a very long-lasting drug. The lack of potent CYP inhibition is a significant advantage, lowering the risk of clinical DDI.

References

-

Cytochrome P450 (CYP) Inhibition assay (IC50) - Evotec. (n.d.). Evotec. Retrieved January 27, 2026, from [Link]

-

Toxicology and Safety Pharmacology | Ncardia. (n.d.). Ncardia. Retrieved January 27, 2026, from [Link]

-

Huan, Y., et al. (2025). ADME Properties in Drug Delivery. PubMed Central. Retrieved January 27, 2026, from [Link]

-

Vinken, M. (2013). In vitro Toxicity Testing in the Twenty-First Century. PubMed Central. Retrieved January 27, 2026, from [Link]

-

(2025). Cytotoxicity study of pyrazole derivatives. ResearchGate. Retrieved January 27, 2026, from [Link]

-

Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. PubMed. Retrieved January 27, 2026, from [Link]

-

4-Bromo-1H-pyrazole-3-carboxylic acid. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

-

OECD Test Guideline 423. (2001). National Toxicology Program. Retrieved January 27, 2026, from [Link]

-

hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. (n.d.). Evotec. Retrieved January 27, 2026, from [Link]

-

Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). FDA. Retrieved January 27, 2026, from [Link]

-

Heijman, J., et al. (2014). Cardiac safety assays. PubMed. Retrieved January 27, 2026, from [Link]

-

(2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved January 27, 2026, from [Link]

-

Ansari, A., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. Retrieved January 27, 2026, from [Link]

-

What Is ADME? – Drug Discovery Basics. (2024). Technology Networks. Retrieved January 27, 2026, from [Link]

-

Guidelines for Toxicity Tests. (n.d.). FDA. Retrieved January 27, 2026, from [Link]

-

Other Genetic Toxicology Assays. (n.d.). Inotiv. Retrieved January 27, 2026, from [Link]

-

(2019). Metabolic stability and its role in the discovery of new chemical entities. ResearchGate. Retrieved January 27, 2026, from [Link]

-

CYP Inhibition Assays. (n.d.). Eurofins Discovery. Retrieved January 27, 2026, from [Link]

-

Understanding the Role of ADME Studies in Preclinical Research. (2026). Infinix Bio. Retrieved January 27, 2026, from [Link]

-

In Vitro Toxicology Testing. (n.d.). Charles River Laboratories. Retrieved January 27, 2026, from [Link]

-

Cell-based hERG Channel Inhibition Assay in High-throughput Format. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

-

Pyrazole-4-carboxylic acid. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

-

Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. (2025). bioRxiv. Retrieved January 27, 2026, from [Link]

-

Health Effects Test Guidelines. (n.d.). US EPA. Retrieved January 27, 2026, from [Link]

-

Genotoxicity assessment: opportunities, challenges and perspectives for quantitative evaluations of dose–response data. (2023). PubMed Central. Retrieved January 27, 2026, from [Link]

-

hERG Serum Shift Assay. (n.d.). Charles River Laboratories. Retrieved January 27, 2026, from [Link]

-

CYP Inhibition Assay. (n.d.). LifeNet Health LifeSciences. Retrieved January 27, 2026, from [Link]

-

The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020). Altasciences. Retrieved January 27, 2026, from [Link]

-

The ultimate guide to non-animal cardiovascular safety pharmacology. (2022). REPROCELL. Retrieved January 27, 2026, from [Link]

-

Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. Retrieved January 27, 2026, from [Link]

-

The four toxicity parameters of pyrazole-based derivatives 7c and 11a. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

(2025). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Retrieved January 27, 2026, from [Link]

-

ADME DMPK Studies. (n.d.). Charles River Laboratories. Retrieved January 27, 2026, from [Link]

-

A review of pyrazole an its derivative. (n.d.). National Journal of Pharmaceutical Sciences. Retrieved January 27, 2026, from [Link]

-

Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (n.d.). Semantic Scholar. Retrieved January 27, 2026, from [Link]

-

Acute toxicity testing. (n.d.). NC3Rs. Retrieved January 27, 2026, from [Link]

-

Metabolic stability and its role in the discovery of new chemical entities. (2019). Semantic Scholar. Retrieved January 27, 2026, from [Link]

-

Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology. (2024). ToxServices. Retrieved January 27, 2026, from [Link]

-

Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. Retrieved January 27, 2026, from [Link]

-

Genotoxicity. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

-

Safety Pharmacology Studies. (n.d.). Charles River Laboratories. Retrieved January 27, 2026, from [Link]

-

Cardiac Safety in Clinical Trials. (n.d.). Applied Clinical Trials. Retrieved January 27, 2026, from [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. Retrieved January 27, 2026, from [Link]

-

Thallium-free hERG Potassium Channel Assay. (n.d.). ION Biosciences. Retrieved January 27, 2026, from [Link]

Sources

- 1. ADME Properties in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Bromo-1H-pyrazole-3-carboxylic acid | C4H3BrN2O2 | CID 1242246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro Toxicity Testing in the Twenty-First Century - PMC [pmc.ncbi.nlm.nih.gov]

- 7. criver.com [criver.com]

- 8. researchgate.net [researchgate.net]

- 9. Genotoxicity assessment: opportunities, challenges and perspectives for quantitative evaluations of dose–response data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Genotoxicity - Wikipedia [en.wikipedia.org]

- 11. miltenyibiotec.com [miltenyibiotec.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. technologynetworks.com [technologynetworks.com]

- 14. infinixbio.com [infinixbio.com]

- 15. Metabolic stability and its role in the discovery of new chemical entities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 17. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 18. enamine.net [enamine.net]

- 19. Cardiac safety assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 21. criver.com [criver.com]

- 22. fda.gov [fda.gov]

- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 25. fda.gov [fda.gov]

Methodological & Application

Application Note: A Methodological Framework for Evaluating the Anticancer Potential of 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic Acid

Introduction: The Promise of the Pyrazole Scaffold in Oncology

The pyrazole nucleus is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant pharmacological activities.[1] In oncology, pyrazole derivatives have emerged as potent agents that exert their anticancer effects through diverse mechanisms, including the inhibition of critical cell signaling proteins like cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and tubulin.[2][3] The versatility of the pyrazole ring allows for chemical modifications to enhance potency, selectivity, and drug-like properties, making it a focal point in modern drug discovery.[4]

This document provides a comprehensive methodological framework for the initial preclinical evaluation of 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid (herein designated as Compound P ), a novel, uncharacterized derivative. As a Senior Application Scientist, this guide is structured not as a rigid template, but as a logical, phased approach that a research team would undertake to systematically characterize a new chemical entity. We will proceed from broad phenotypic screening to elucidate the compound's specific mechanism of action, with each protocol designed to be self-validating through the inclusion of appropriate controls and clear data interpretation guidelines.

Compound P: Profile and Essential Handling

Prior to biological evaluation, understanding the physicochemical properties of Compound P is critical for preparing accurate stock solutions and ensuring stability. While experimental data for this specific molecule is not yet published, we can extrapolate an estimated profile based on structurally similar pyrazole-carboxylic acids.[5][6]

Table 1: Physicochemical & Safety Profile of Compound P (Estimated)

| Property | Estimated Value / Guideline | Rationale & Causality |

| Molecular Formula | C₁₁H₉BrN₂O₂ | Based on chemical structure. |

| Molecular Weight | ~297.11 g/mol | Essential for calculating molar concentrations for stock solutions. |

| Solubility | Soluble in DMSO, Methanol (Slightly); Poorly soluble in water.[6] | The benzyl and pyrazole rings confer hydrophobicity. DMSO is the recommended solvent for creating a high-concentration primary stock. |

| Storage | Store at -20°C as a DMSO stock; protect from light. | Prevents degradation. Multiple freeze-thaw cycles should be avoided by preparing single-use aliquots. |

| Safety | Handle with gloves and eye protection in a ventilated hood. | Assumed to be a potential irritant and harmful if swallowed, based on general GHS classifications for similar novel chemical entities.[7] |

Protocol 2.1: Preparation of Master Stock Solution

-

Objective: To create a high-concentration, stable master stock for all subsequent experiments.

-

Procedure:

-

Accurately weigh 5 mg of Compound P powder.

-

Dissolve in the appropriate volume of 100% DMSO to achieve a 10 mM master stock solution. (For 5 mg, MW ~297.11, this would be 1.68 mL of DMSO).

-

Vortex thoroughly until the compound is fully dissolved.

-

Prepare 20 µL single-use aliquots in sterile microcentrifuge tubes.

-

Store at -20°C, protected from light.

-

Phase 1: Primary Screening - Cytotoxicity Assessment

The foundational step in evaluating any potential anticancer agent is to determine its ability to inhibit cell growth or induce cell death. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an effective proxy for cell viability.

Rationale for Cell Line Selection

The choice of cell lines is critical for determining the breadth and specificity of Compound P's activity. We recommend a panel that includes common cancer types where pyrazole derivatives have previously shown efficacy.[8][9][10]

-

A549: Non-small cell lung carcinoma.

-

MCF-7: Estrogen receptor-positive breast cancer.

-

MDA-MB-231: Triple-negative breast cancer.

-

HepG-2: Hepatocellular carcinoma.

-

HEK293: Non-cancerous human embryonic kidney cells (to assess for selective cytotoxicity).[11]

Protocol 3.1: MTT Cell Viability Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Compound P across a panel of cancer cell lines.

-

Materials:

-

Selected cell lines and appropriate culture media (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS).

-

96-well flat-bottom plates.

-

Compound P (10 mM DMSO stock).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS).[12]

-

DMSO (for formazan solubilization).

-

Positive control (e.g., Doxorubicin, 10 mM stock).

-

Microplate reader (absorbance at 570 nm).

-

-

Step-by-Step Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Compound P (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, 0 µM) in culture medium from the 10 mM stock. The final DMSO concentration in all wells must be kept constant and below 0.5% to avoid solvent-induced toxicity.

-

Controls:

-

Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest dose of Compound P.

-

Untreated Control: Cells in medium only.

-

Positive Control: Cells treated with serial dilutions of Doxorubicin.

-

-

Remove the overnight culture medium from the cells and add 100 µL of the prepared drug-containing media to the respective wells.

-

Incubate for 48 or 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]

-

Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of 100% DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis & Interpretation:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control:

-

% Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

-

-

Plot % Viability against the log-concentration of Compound P.

-

Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

-

Table 2: Example IC₅₀ Data Summary

| Cell Line | Compound P IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) | Selectivity Index (HEK293 IC₅₀ / Cancer Cell IC₅₀) |

| A549 | 8.7 | 0.9 | 6.3 |

| MCF-7 | 12.1 | 1.2 | 4.5 |

| MDA-MB-231 | 5.4 | 0.6 | 10.2 |

| HepG-2 | 15.3 | 2.1 | 3.6 |

| HEK293 | 55.0 | 15.8 | 1.0 |

Phase 2: Elucidating the Mechanism of Cell Death

An IC₅₀ value confirms that Compound P is cytotoxic, but it doesn't explain how. The next logical phase is to investigate whether the compound induces programmed cell death (apoptosis) or causes cells to halt their division (cell cycle arrest), both common mechanisms for anticancer drugs.[14] Flow cytometry is the gold standard for these analyses.

Caption: Phased experimental workflow for characterizing Compound P.

Protocol 4.1: Apoptosis Quantification by Annexin V/PI Staining

-

Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[15]

-

Procedure:

-

Seed cells (e.g., MDA-MB-231, the most sensitive line from Phase 1) in 6-well plates and grow to ~70% confluency.

-

Treat cells with Compound P at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.

-

Harvest both adherent and floating cells. The floating cells are often apoptotic and must be included for accurate analysis.

-

Wash cells with cold 1X PBS.

-

Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-Annexin V and 5 µL of PI solution.

-

Incubate for 15 minutes at room temperature in the dark.[16]

-

Add 400 µL of 1X Annexin V Binding Buffer.

-

Analyze immediately by flow cytometry.

-

-

Data Interpretation:

-

Lower-Left Quadrant (Annexin V- / PI-): Live cells.

-

Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

-

Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells.

-

Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells.

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by Compound P.

-

Protocol 4.2: Cell Cycle Analysis by Propidium Iodide Staining

-

Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in a cell.[17] This allows for the differentiation of cell populations based on their phase in the cell cycle:

-

G₀/G₁ phase: Normal (2N) DNA content.

-

S phase: Intermediate DNA content as DNA is synthesized.

-

G₂/M phase: Doubled (4N) DNA content. An accumulation of cells in a specific phase suggests Compound P may be acting on cell cycle checkpoint machinery.[14]

-

-

Procedure:

-

Culture and treat cells as described in Protocol 4.1.

-

Harvest cells, wash with PBS, and obtain a single-cell suspension.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves their structure. Incubate for at least 2 hours at -20°C.[18]

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a PI staining solution containing RNase A.

-

Scientist's Note: RNase A is crucial because PI can also bind to double-stranded RNA. Treatment with RNase ensures that the signal is specific to DNA content.[17][19]

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze by flow cytometry, measuring the fluorescence of the PI signal.

-

-

Data Interpretation:

-

Generate a histogram of cell count versus DNA content (fluorescence intensity).

-

Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G₀/G₁, S, and G₂/M phases.

-

Compare the cell cycle distribution of treated cells to vehicle controls to identify any phase-specific arrest.

-

Phase 3: Target Validation - Investigating Molecular Pathways

Data from Phase 2 will guide this final investigative stage. If Compound P induces apoptosis, we should examine the key proteins in the apoptotic cascade. If it causes cell cycle arrest, we should probe the expression and phosphorylation status of checkpoint proteins. Given that many pyrazole derivatives are kinase inhibitors, investigating common cancer-driving signaling pathways is a logical starting point.[2][3]

Caption: Hypothetical inhibition of the EGFR pathway by Compound P.

Protocol 5.1: Western Blotting for Key Signaling & Apoptotic Proteins

-

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate. By using antibodies specific to a protein of interest (e.g., AKT) or its phosphorylated, active form (e.g., p-AKT), we can assess the state of signaling pathways.[20][21]

-

Target Selection Rationale:

-

Apoptosis Markers: Cleaved Caspase-3 (an executioner caspase), Cleaved PARP (a substrate of Caspase-3), Bcl-2 family proteins (Bax, Bcl-2).

-

Cell Cycle Regulators: Cyclin D1, CDK4, p21, p27.

-

Kinase Signaling Pathways: p-AKT/Total AKT, p-ERK/Total ERK (as shown in the diagram above).

-

-

Procedure:

-

Protein Extraction: Treat cells in 10 cm dishes with Compound P (IC₅₀ and 2x IC₅₀) for a shorter duration (e.g., 6, 12, 24 hours) to capture signaling events. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.[22]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electric current.[21]

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a specific primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.

-

Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the primary antibody's host species) for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate. The HRP enzyme catalyzes a reaction that produces light, which is captured by an imaging system.

-

Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed for a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading across all lanes.

-

Troubleshooting

Table 3: Common Issues and Solutions in Anticancer Assays

| Assay | Problem | Potential Cause(s) | Recommended Solution(s) |

| MTT Assay | High variability between replicate wells. | Inconsistent cell seeding; Edge effects in the 96-well plate; Incomplete formazan solubilization. | Use a multichannel pipette for seeding; Avoid using the outermost wells of the plate; Ensure thorough mixing after adding DMSO. |

| Flow Cytometry | High percentage of cell debris. | Cells were harvested too harshly; Apoptosis/necrosis is extensive. | Reduce trypsinization time or centrifugation speed; Analyze at an earlier time point. |

| Flow Cytometry | Broad G₁ or G₂ peaks in cell cycle analysis. | Inconsistent ethanol fixation; Cell doublets. | Add ethanol dropwise while vortexing; Pass cells through a cell strainer before analysis. |

| Western Blot | No signal or weak signal. | Inefficient protein transfer; Low protein abundance; Inactive antibody or ECL substrate. | Check transfer efficiency with Ponceau S stain; Increase protein load; Use fresh reagents and validated antibodies. |

| Western Blot | High background. | Insufficient blocking or washing; Primary antibody concentration too high. | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk); Optimize antibody dilution; Increase the number/duration of washes. |

Conclusion and Future Directions

This application note outlines a systematic, three-phased approach to characterize the anticancer potential of 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid. By progressing from broad cytotoxicity screening to specific mechanistic and molecular target analyses, researchers can build a comprehensive profile of this novel compound. Positive and compelling results from these in vitro assays would provide a strong rationale for advancing Compound P into more complex studies, including kinase profiling arrays, combination therapy studies, and ultimately, in vivo efficacy and toxicity evaluation in animal models.

References

-

ACS Omega. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Publications. [Link]

-

SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances. [Link]

-

ACS Omega. (2024). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]

-

RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]

-

PMC - NIH. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. [Link]

-

PMC - NIH. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

-

Medium. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. [Link]

-

PMC - NIH. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. [Link]

-

PubChem. (n.d.). 1,3-diphenyl-1H-pyrazole-4-carboxylic acid. [Link]

-

UWCCC Flow Cytometry Laboratory. (2017). Cell Cycle Analysis. [Link]

-

PMC - NIH. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

-

Bio-Techne. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. [Link]

-

ACS Omega. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. [Link]

-

NIH. (n.d.). Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives. [Link]

-

University of South Florida. (n.d.). Apoptosis Protocols. [Link]

-

NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

-

PubChem. (n.d.). 1-(3-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid. [Link]

-

Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. [Link]

-

MDPI. (2023). Basic Methods of Cell Cycle Analysis. [Link]

-

MDPI. (n.d.). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. [Link]

-

Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. [Link]

-

Bio-Rad Antibodies. (2021). How to Use Flow Cytometry to Measure Apoptosis: Part One. [Link]

-

T. Horton. (1994). MTT Cell Assay Protocol. [Link]

-

International Journal of Pharmaceutical Sciences. (n.d.). Review: Anticancer Activity Of Pyrazole. [Link]

-

Taylor & Francis Online. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. [Link]

-

Frontiers. (n.d.). Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. [Link]

-

ResearchGate. (2011). (PDF) Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

-

Packard, B.Z. (2008). Measuring Apoptosis using Annexin V and Flow Cytometry. [Link]

-

PMC - NIH. (n.d.). Assaying cell cycle status using flow cytometry. [Link]

-

NIH. (2022). Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action. [Link]

-

StatPearls - NCBI. (2025). Western Blot: Principles, Procedures, and Clinical Applications. [Link]

-

ResearchGate. (n.d.). 1,2,3-Triazolyl pyrazole derivatives as anti-cancer agents: Biological evaluation and molecular docking. [Link]

-

ResearchGate. (2004). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. [Link]

Sources

- 1. meddocsonline.org [meddocsonline.org]

- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. 1-(3-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid | C11H9FN2O2 | CID 11665716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | 500011-86-9 [chemicalbook.com]

- 7. 1,3-diphenyl-1H-pyrazole-4-carboxylic acid | C16H12N2O2 | CID 847409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. srrjournals.com [srrjournals.com]

- 9. Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. atcc.org [atcc.org]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Apoptosis Protocols | USF Health [health.usf.edu]

- 17. cancer.wisc.edu [cancer.wisc.edu]

- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Flow cytometry with PI staining | Abcam [abcam.com]

- 20. medium.com [medium.com]

- 21. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols: A Guide to Investigating 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic Acid in Kinase Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist